molecular formula C13H18Cl2N2O B2516559 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride CAS No. 76087-89-3

1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride

Cat. No.: B2516559
CAS No.: 76087-89-3
M. Wt: 289.2
InChI Key: BLUWTCAQSQQYSH-UHFFFAOYSA-N
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Description

1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a chloroethanone moiety.

Preparation Methods

The synthesis of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride typically involves the reaction of 4-benzylpiperazine with 2-chloroethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt form .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-chloroethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUWTCAQSQQYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76087-89-3
Record name 1-(4-benzylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride
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